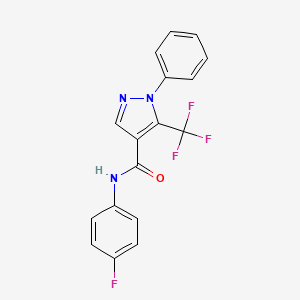
N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the trifluoromethyl group (CF3) are often used in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms . The trifluoromethyl group is highly electronegative, which can affect the chemical behavior of the compound .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds can be complex. One common method involves the use of sodium triflinate, an inexpensive and readily available CF3 source .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . For example, a compound with a similar structure, “N- (4-Fluorophenyl)benzamide”, has a molecular weight of 215.223 Da .Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds can be quite unique due to the electronegativity of the fluorine atoms. For example, trifluoromethyl radicals can be generated by anodic oxidation of sodium triflinate .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, “N- (4-Fluorophenyl)benzamide” has a molecular weight of 215.223 Da .Aplicaciones Científicas De Investigación
1. Anticancer Applications
Pyrazole derivatives, including N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, have shown significant potential in cancer research. A study by Liu et al. (2016) demonstrated that a similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, exhibits effective inhibition on the proliferation of some cancer cell lines. This indicates a potential role for such compounds in anticancer therapies (Ju Liu et al., 2016).
2. Synthesis and Structural Analysis
The chemical synthesis and structural characterization of pyrazole derivatives are crucial for understanding their potential applications. A study by Jasinski et al. (2012) focused on the synthesis and crystal structure determination of pyrazoline derivatives, which are closely related to pyrazole carboxamides. These structural analyses provide valuable insights into the physical and chemical properties of these compounds (J. Jasinski et al., 2012).
3. Nematocidal Evaluation
In addition to anticancer applications, pyrazole carboxamide derivatives have also been evaluated for their potential in agricultural applications, such as nematocidal activity. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and evaluated their activity against the nematode M. incognita, demonstrating a potential use in agriculture (Wen Zhao et al., 2017).
4. Fluorescent Sensor Development
Pyrazole derivatives have also been explored in the development of fluorescent sensors. A study by Yang et al. (2011) developed a pyrazole-based fluorescent sensor for detecting fluoride ions, showcasing the potential of these compounds in chemical sensing technologies (Zhipei Yang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O/c18-11-6-8-12(9-7-11)23-16(25)14-10-22-24(15(14)17(19,20)21)13-4-2-1-3-5-13/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXPIPXMXSUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
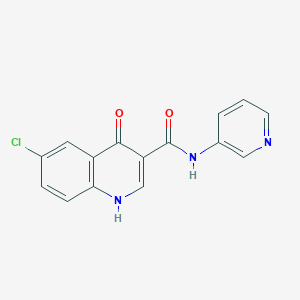
![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)
![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)
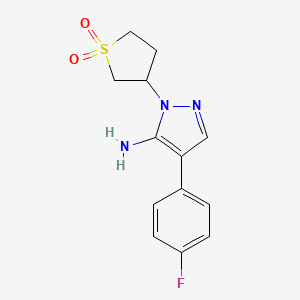
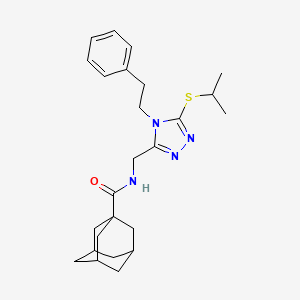

![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate](/img/structure/B2481971.png)
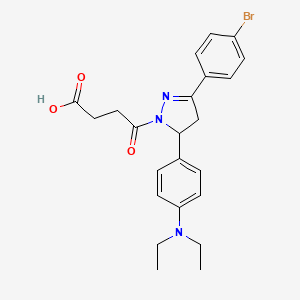
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)
![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)
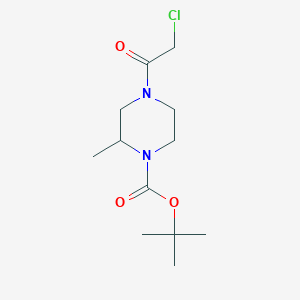
![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)
